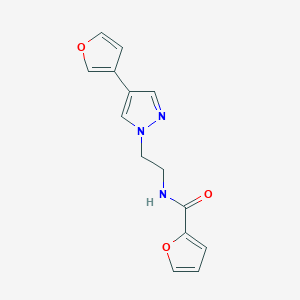

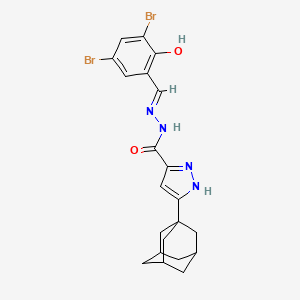

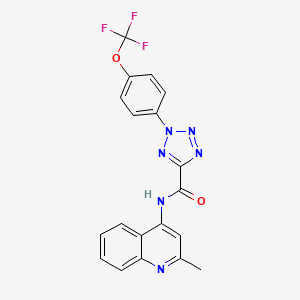

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using 1H NMR spectroscopy . For example, the 1H NMR spectrum of a furan derivative showed signals for protons of the furan ring .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation . The product of these reactions can be subjected to further chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined by various analytical techniques. For example, the melting point of a furan derivative can be determined .Wissenschaftliche Forschungsanwendungen

Synthesis of Fused Heterocycles

Research demonstrates the synthesis of novel compounds related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives. These compounds are developed starting from acid derivatives and involve intramolecular cyclization, showcasing the chemical versatility and potential applications in creating fused ring systems for various scientific purposes (Ergun et al., 2014).

Synthesis and Reactivity in Heterocyclic Chemistry

Studies have explored the synthesis and reactivity of compounds related to this compound in the context of heterocyclic chemistry. This includes the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into thioamide, as well as subsequent reactions to produce benzo[e][1,3]benzothiazole derivatives. Such research contributes to the understanding of complex organic reactions and the development of novel heterocyclic compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

A study focusing on chalcones, which are related to the furan-fused compounds like this compound, has explored their role in the synthesis of various heterocyclic compounds. This research found that some derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in developing new anticancer agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Furan-Based Amplifiers in Antibacterial Applications

Research into compounds like this compound has led to the development of heterobicycles with potential as amplifiers of antibacterial agents like phleomycin. These compounds, particularly those with pyridinyl and furan-based derivatives, have shown promising activity against bacteria such as Escherichia coli (Brown & Cowden, 1982).

Analytical and Spectral Study

The analytical and spectral study of furan ring-containing organic ligands, including derivatives similar to this compound, has been conducted. This research aims to synthesize, characterize, and assess the chelating properties of these ligands, along with their antimicrobial activity, highlighting potential applications in the development of new antimicrobial agents (Patel, 2020).

Wirkmechanismus

Zukünftige Richtungen

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Future research could focus on exploring the therapeutic potential of new furan derivatives.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-14(13-2-1-6-20-13)15-4-5-17-9-12(8-16-17)11-3-7-19-10-11/h1-3,6-10H,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYZUZYDKQURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)

![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)

![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)